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molecular formula C9H12BrN3O B8663658 N-(6-Bromopyridazin-3-yl)pivalamide

N-(6-Bromopyridazin-3-yl)pivalamide

Cat. No. B8663658
M. Wt: 258.12 g/mol
InChI Key: BODBDBKDQOUOHH-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

Pivaloyl chloride (2.85 ml, 23.2 mmol) was added dropwise to a solution of 6-bromopyridazin-3-amine (2.00 g, 15.4 mmol) in pyridine (8 mL). The mixture stirred 12 h at room temperature, then was diluted with water and extracted with dichloromethane (3×). The combined organic layers were washed with water (2×) and brine, then dried (sodium sulfate), filtered and concentrated in vacuo. The resulting residue was purified by column chromatography (2−>20% EtOAc:Hex) to give title compound.
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Br:8][C:9]1[N:14]=[N:13][C:12]([NH2:15])=[CH:11][CH:10]=1>N1C=CC=CC=1.O>[Br:8][C:9]1[N:14]=[N:13][C:12]([NH:15][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.85 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(N=N1)N
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (2−>20% EtOAc:Hex)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C(N=N1)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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